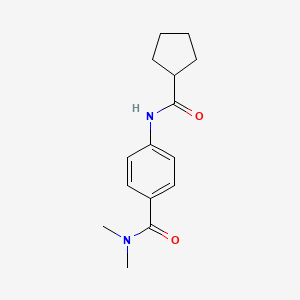
3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide, also known as PBTZ169, is a small molecule compound that has been extensively studied for its potential applications in the field of tuberculosis (TB) research. This compound was first synthesized in 2010 by researchers at the University of Cape Town, South Africa, and has since been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is not fully understood, but it is believed to target multiple enzymes involved in the biosynthesis of mycobacterial cell wall components, including arabinogalactan and mycolic acids. This leads to disruption of the cell wall structure and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its antimicrobial activity, 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide has been shown to have other biochemical and physiological effects. In vitro studies have demonstrated that 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide can inhibit the growth of cancer cells and has anti-inflammatory properties. However, further research is needed to fully understand these effects and their potential therapeutic applications.
実験室実験の利点と制限
One advantage of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is its potent activity against drug-resistant strains of M. tuberculosis, which is a major challenge in the treatment of TB. Additionally, 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide has been shown to have a low toxicity profile in vitro, which is promising for the development of new TB drugs. However, one limitation of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide. One area of focus could be the development of new formulations of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide and its potential applications in the treatment of other diseases, such as cancer and inflammatory disorders. Finally, clinical trials are needed to assess the safety and efficacy of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide in humans.
合成法
The synthesis of 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide involves a multi-step process that includes the condensation of 2-phenyl-1H-benzo[d]imidazole-5-carboxaldehyde with 2-pyridinemethanamine, followed by the addition of 3-bromopropionyl chloride. The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide has been shown to have potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for TB. In vitro studies have demonstrated that 3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide has a minimum inhibitory concentration (MIC) of 0.06 μM against drug-resistant strains of M. tuberculosis, which is significantly lower than that of other TB drugs such as rifampicin and isoniazid.
特性
IUPAC Name |
3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c27-22(24-16-17-8-6-7-15-23-17)14-13-21-25-19-11-4-5-12-20(19)26(21)18-9-2-1-3-10-18/h1-12,15H,13-14,16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBLIXHUZIKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCC(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-phenylbenzimidazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)

![[1-(4-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7534445.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)


![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B7534466.png)
![N-(3-morpholin-4-ylsulfonylphenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7534469.png)
![1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B7534470.png)

![N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7534477.png)

![Ethyl 4-(2-chlorophenyl)-2-[(2-methylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B7534494.png)